molecular formula C12H10ClNO4 B8295895 5-(5-Chloro-2-nitrophenyl)-4-pentynoic acid methyl ester

5-(5-Chloro-2-nitrophenyl)-4-pentynoic acid methyl ester

Cat. No.: B8295895
M. Wt: 267.66 g/mol
InChI Key: JOGJXWIFMJUESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Chloro-2-nitrophenyl)-4-pentynoic acid methyl ester is a useful research compound. Its molecular formula is C12H10ClNO4 and its molecular weight is 267.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10ClNO4

Molecular Weight

267.66 g/mol

IUPAC Name

methyl 5-(5-chloro-2-nitrophenyl)pent-4-ynoate

InChI

InChI=1S/C12H10ClNO4/c1-18-12(15)5-3-2-4-9-8-10(13)6-7-11(9)14(16)17/h6-8H,3,5H2,1H3

InChI Key

JOGJXWIFMJUESI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC#CC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

35.5 g (125 mM) of 4-chloro-2-iodo-1-nitrobenzene, 510 ml of triethylamine, 2.88 g (2.5 mM) of tetrakis(triphenylphosphine)palladium, 0.72 g of cuprous iodide and 50 ml of dimethylformamide (DMF) are mixed. 14 g (125 mM) of the methyl ester of 4-pentynoic acid are then added at room temperature, with stirring, and the reaction mixture is stirred for 24 hours at room temperature. 100 ml of toluene are added and the solvents are driven off under reduced pressure. The evaporation residue is taken up with 150 ml of ethyl acetate and 80 ml of N hydrochloric acid. The organic phase is separated off, washed with water and then dried over magnesium sulfate and concentrated under reduced pressure. The brown oil obtained is purified by chromatography on silica gel using a cyclohexane/ethyl acetate mixture (9/1; v/v) as the eluent to give 21.5 g of the expected product in the form of a yellow solid (yield=65%).
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
35.5 g
Type
reactant
Reaction Step Two
Quantity
510 mL
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous iodide
Quantity
0.72 g
Type
reactant
Reaction Step Two
Quantity
2.88 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
methyl ester
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Yield
65%

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